Elaidyl alcohol
Overview
Description
Elaidyl alcohol, also known as trans-9-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C18H36O. It is derived from elaidic acid and is characterized by the presence of a trans double bond between the ninth and tenth carbon atoms in its carbon chain. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Elaidyl alcohol, also known as trans-9-Octadecenol, is a monounsaturated fatty alcohol . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It has been shown to be active against herpes simplex virus 2 (hsv-2) and bacteriophage ϕ6 .
Mode of Action
This compound interacts with its targets, such as HSV-2 and bacteriophage ϕ6, to exert its effects
Biochemical Pathways
It has been used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes .
Pharmacokinetics
It is known that it is a solid at room temperature and has solubility in dmf, dmso, and ethanol .
Result of Action
This compound has been shown to have antiviral activity, particularly against HSV-2 and bacteriophage ϕ6 . .
Action Environment
It is known that it is stable for at least 4 years when stored at -20°c .
Biochemical Analysis
Cellular Effects
It is known to be active against certain viruses , suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Detailed information on these effects is currently lacking.
Molecular Mechanism
It is known to exert effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
Elaidyl alcohol is primarily synthesized through the selective hydrogenation of elaidic acid. The process involves the use of a catalyst, such as ruthenium-tin-alumina, under specific reaction conditions. The optimal conditions for this reaction include a temperature of 250°C and a pressure of 5.6 MPa. The catalyst preparation methods, including sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst .
Industrial Production Methods
In industrial settings, this compound is produced by the hydrogenation of elaidic acid using high-pressure hydrogen and a suitable catalyst. The process is optimized to achieve high yields and selectivity, ensuring the efficient conversion of elaidic acid to this compound.
Chemical Reactions Analysis
Types of Reactions
Elaidyl alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form elaidic acid.
Reduction: It can be reduced to form stearyl alcohol.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Elaidic acid.
Reduction: Stearyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Elaidyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in organic synthesis.
Biology: this compound is used in the study of lipid membranes and their properties. It is also active against certain viruses, such as herpes simplex virus 2.
Medicine: Research has shown its potential in antiviral applications, particularly against enveloped viruses.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Oleyl alcohol: A cis isomer of elaidyl alcohol with similar chemical properties but different biological activities.
Stearyl alcohol: A saturated fatty alcohol with no double bonds.
Linoleyl alcohol: A polyunsaturated fatty alcohol with multiple double bonds.
Uniqueness
This compound is unique due to its trans double bond, which imparts distinct physical and chemical properties compared to its cis isomer, oleyl alcohol. This structural difference influences its interactions with lipid membranes and its biological activity .
Properties
IUPAC Name |
(E)-octadec-9-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSTYHKOOCGGFT-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014859 | |
Record name | Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506-42-3, 26446-12-8 | |
Record name | Elaidyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elaidic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elaidyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecen-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-octadec-9-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ELAIDIC ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of elaidyl alcohol in fungal infection?
A: Research suggests that this compound, similar to oleyl alcohol, can stimulate infection structure formation in the fungus Magnaporthe grisea on non-inductive surfaces []. This finding highlights the potential role of unsaturated fatty alcohols in fungal pathogenesis.
Q2: How does this compound affect appressorium formation in Magnaporthe grisea?
A: this compound, along with other monounsaturated fatty acids, can inhibit appressorium formation in Magnaporthe grisea on both inductive and non-inductive surfaces []. This inhibitory effect is thought to be competitive with the inducing agent and is influenced by the concentration of this compound and the type of surface.
Q3: Are there any studies on the use of this compound in drug delivery systems?
A: While not explicitly mentioned in the provided research, one study explored the use of this compound in a topical formulation for betamethasone dipropionate delivery []. Although oleyl alcohol was chosen for further development due to its balance of drug retention and low systemic absorption [], the inclusion of this compound in the initial formulation screening suggests potential applications in drug delivery systems, warranting further investigation.
Q4: What analytical techniques have been used to study this compound?
A4: Several analytical techniques have been employed in the research of this compound. These include:
- Monolayer studies []: These studies investigate the behavior of this compound at interfaces, providing insights into its surface properties.
- Chromatographic methods (e.g., LC-MS/MS) []: These techniques are used to separate, identify, and quantify this compound and its potential metabolites in complex mixtures.
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